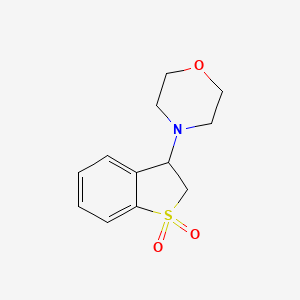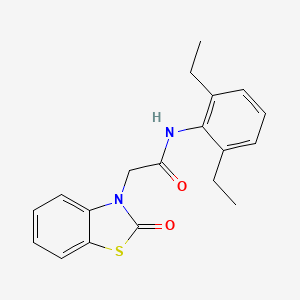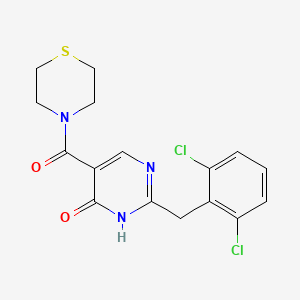
4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DBM, and it is a derivative of thienyl morpholine. DBM has been found to have various biological and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Pharmacophore Utility
A study by O'Neill et al. (2011) explored the sequential modification of previously identified compounds to discover a new series of selective inhibitors for the norepinephrine transporter, showcasing the pharmacological relevance of morpholine derivatives in developing treatments for pain management. This highlights the importance of morpholine-based structures in medicinal chemistry for targeting specific neurotransmitter systems Discovery of novel selective norepinephrine inhibitors.
Synthesis and Material Applications
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, demonstrating the potential of morpholine derivatives in creating ionic liquids with varied physicochemical properties, cytotoxicity levels, and biodegradability. This research provides insights into the use of morpholine-based ionic liquids as novel solvents for biomass and possibly other applications Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids.
Structural and Reactivity Studies
Kovalevsky et al. (1998) carried out X-ray diffraction analysis on morpholine derivatives, revealing their structural conformations and potential for engaging in specific chemical reactions. This study underscores the role of morpholine derivatives in synthesizing heterocyclic polymers, indicating their utility in polymer chemistry Molecular structures and reactivities of 1,3-diphthalimidobenzene derivatives.
Antioxidant and Enzyme Inhibition
Özil et al. (2018) developed novel benzimidazole derivatives containing a morpholine skeleton, which were shown to possess significant antioxidant activities and glucosidase inhibitory potentials. This research highlights the potential therapeutic applications of morpholine derivatives in managing oxidative stress and metabolic disorders A simple and efficient synthesis of benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors with antioxidant activity.
Kinase Inhibition for Disease Treatment
Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, highlighting its application in developing inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cancer therapy. This showcases the significance of morpholine derivatives in designing drugs targeting specific cellular signaling pathways Discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway.
Safety and Hazards
Propriétés
IUPAC Name |
3-morpholin-4-yl-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-17(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKYZFQZFWTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)


